Cas no 412349-03-2 (1-(6-chloropyridin-3-yl)piperazine)

1-(6-Chloropyridin-3-yl)piperazine is a versatile heterocyclic compound featuring a chloropyridine moiety linked to a piperazine ring. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its chloropyridine group enhances electrophilic substitution potential, while the piperazine ring contributes to favorable binding properties in bioactive molecules. The compound is particularly useful in the development of ligands for receptor modulation and as a precursor for insecticides or fungicides. High purity grades ensure consistent performance in research and industrial applications. Its stability under standard conditions and compatibility with common organic solvents further enhance its utility in synthetic chemistry workflows.
1-(6-chloropyridin-3-yl)piperazine structure
412349-03-2 structure
Product Name:1-(6-chloropyridin-3-yl)piperazine
CAS No:412349-03-2
MF:C9H12ClN3
MW:197.664680480957
MDL:MFCD09910250
CID:326480
PubChem ID:9964363
Update Time:2025-05-21

1-(6-chloropyridin-3-yl)piperazine Chemical and Physical Properties

Names and Identifiers

    • Piperazine,1-(6-chloro-3-pyridinyl)-
    • 1-(6-Chloro-3-pyridyl)piperazine
    • 1-(6-chloropyridin-3-yl)piperazine
    • 1-(6-chloro pyridin-3-yl)piperazine
    • EN300-1986284
    • 412349-03-2
    • YCNYFOCYIRBMRV-UHFFFAOYSA-N
    • SCHEMBL2923088
    • DTXSID20433391
    • MDL: MFCD09910250
    • Inchi: 1S/C9H12ClN3/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2
    • InChI Key: YCNYFOCYIRBMRV-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=N1)N1CCNCC1

Computed Properties

  • Exact Mass: 197.0719751g/mol
  • Monoisotopic Mass: 197.0719751g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 28.2Ų

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Additional information on 1-(6-chloropyridin-3-yl)piperazine

1-(6-Chloropyridin-3-yl)piperazine: A Comprehensive Overview

The compound with CAS No. 412349-03-2, commonly referred to as 1-(6-chloropyridin-3-yl)piperazine, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The piperazine ring, a six-membered saturated ring containing two nitrogen atoms, forms the core of this molecule, while the 6-chloropyridin-3-yl substituent adds complexity and functionality to its structure.

Recent studies have highlighted the importance of 1-(6-chloropyridin-3-yl)piperazine in the development of novel therapeutic agents. Researchers have explored its role as a building block for creating bioactive compounds with potential applications in treating various diseases, including cancer and neurodegenerative disorders. The chlorine substituent on the pyridine ring enhances the molecule's electronic properties, making it a versatile component in medicinal chemistry.

One of the most notable advancements involving this compound is its use in designing inhibitors for key enzymes involved in disease progression. For instance, 1-(6-chloropyridin-3-yl)piperazine derivatives have been investigated for their ability to inhibit kinase enzymes, which play a critical role in cell signaling pathways. These findings suggest that the compound could serve as a lead structure for developing targeted therapies with high specificity and efficacy.

In addition to its pharmacological applications, 1-(6-chloropyridin-3-yl)piperazine has also been studied for its potential in materials science. Its ability to form stable complexes with metal ions has led to its exploration as a ligand in coordination chemistry. This property opens up new avenues for its use in catalysis and the development of advanced materials with tailored properties.

The synthesis of 1-(6-chloropyridin-3-yl)piperazine involves a series of well-established organic reactions, including nucleophilic aromatic substitution and cyclization processes. Researchers have optimized these methods to achieve high yields and purity, ensuring that the compound is readily available for further studies and applications.

Moreover, computational studies have provided valuable insights into the electronic structure and reactivity of 1-(6-chloropyridin-3-yl)piperazine. These studies have revealed that the molecule's reactivity is influenced by the electron-withdrawing effect of the chlorine atom on the pyridine ring, which enhances its ability to participate in various chemical transformations.

In conclusion, 1-(6-chloropyridin-3-yl)piperazine (CAS No. 412349-03-2) is a versatile compound with promising applications in drug discovery and materials science. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in these fields. As ongoing research continues to uncover new properties and uses for this compound, its significance in modern chemistry is expected to grow further.

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